2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol
CAS No.: 338411-04-4
Cat. No.: VC6798432
Molecular Formula: C12H10Cl2N2O2S
Molecular Weight: 317.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338411-04-4 |
|---|---|
| Molecular Formula | C12H10Cl2N2O2S |
| Molecular Weight | 317.18 |
| IUPAC Name | 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17) |
| Standard InChI Key | RFHDRDCZLCKFFT-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula, C₁₂H₁₀Cl₂N₂O₂S, reflects a molecular weight of 317.18 g/mol, with precise stereoelectronic properties dictated by its substituents. The IUPAC name, 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one, systematically describes its connectivity: a pyrimidin-6-one ring substituted at position 2 with a (2,4-dichlorobenzyl)sulfanyl group and at position 5 with a methoxy group . The SMILES notation COC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl provides a machine-readable representation of its topology, critical for computational modeling .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 338411-04-4 |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂S |
| Molecular Weight | 317.18 g/mol |
| IUPAC Name | 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one |
| SMILES | COC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl |
| InChI Key | RFHDRDCZLCKFFT-UHFFFAOYSA-N |
Physicochemical Profile
Although solubility data for this compound remains unreported, its structural features suggest moderate lipophilicity. The 2,4-dichlorobenzyl sulfanyl group enhances hydrophobic interactions, potentially improving membrane permeability, while the methoxy and pyrimidinone groups introduce hydrogen-bonding capabilities. The chlorine atoms, with their electron-withdrawing effects, may stabilize the molecule against metabolic degradation, a common strategy in antimalarial and antimicrobial drug design .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol typically involves multi-step sequences:
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Pyrimidine Core Formation: Condensation reactions between urea derivatives and β-dicarbonyl compounds yield the pyrimidinone scaffold.
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Functionalization:
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Methoxy Introduction: Alkylation or nucleophilic substitution at position 5.
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Sulfanyl Group Installation: Thiolation at position 2 using reagents like Lawesson’s reagent, followed by coupling with 2,4-dichlorobenzyl bromide.
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Stability and Reactivity
The compound’s stability is influenced by:
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Hydroxyl Group: Tautomerization between pyrimidin-4-ol and pyrimidin-4-one forms may occur, affecting solubility and reactivity.
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Sulfanyl Linkage: Susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, which could alter biological activity.
Biological Activities and Mechanisms
Anticancer Applications
Pyrimidine-based inhibitors often target thymidylate synthase or dihydrofolate reductase, enzymes critical for DNA synthesis. The methoxy and sulfanyl groups in this compound could facilitate binding to these targets, though specific studies are lacking.
Research Gaps and Future Directions
Despite its promising scaffold, critical gaps persist:
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown. Early analogs faced challenges like rapid metabolism or first-pass effects, limiting oral efficacy .
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Toxicity Profiling: Hepatotoxicity observed in primate studies of related compounds necessitates rigorous safety evaluations .
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Analog Development: Modifying the benzyl substituents (e.g., replacing chlorine with fluorine) or optimizing the sulfanyl linker could enhance selectivity and reduce toxicity .
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